molecular formula C14H14N2O4 B187488 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 57270-82-3

5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B187488
CAS RN: 57270-82-3
M. Wt: 274.27 g/mol
InChI Key: UUDHIMNNYIEZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid derivative, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative is not fully understood, but it is believed to act as a nucleophile in organic reactions. It can undergo various reactions such as Michael addition, aldol condensation, and Mannich reaction. In MOF synthesis, it acts as a bridging ligand between metal ions and organic ligands, forming a porous structure.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative. However, it has been reported to exhibit low toxicity and biocompatibility, making it a promising candidate for biomedical applications.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative in lab experiments is its ease of synthesis and purification. It is also stable under ambient conditions, making it easy to handle. However, its low solubility in water can be a limitation in certain experiments.

Future Directions

There are numerous future directions for the research on 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative. Some potential areas of study include:
1. Developing new synthetic routes for the compound
2. Investigating its potential as a drug candidate for various diseases
3. Studying its properties as a building block for the synthesis of complex molecules
4. Exploring its applications in materials science, particularly in the synthesis of MOFs and other porous materials
5. Investigating its potential as a catalyst for organic reactions.
Conclusion
In conclusion, 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative is a versatile compound that has potential applications in various fields of science. Its ease of synthesis, low toxicity, and biocompatibility make it an attractive candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and explore its potential in different areas of science.

Synthesis Methods

5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative can be synthesized through a simple one-pot reaction using 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid, an aldehyde, and a base. The reaction yields a yellow crystalline powder that can be purified through recrystallization. The synthesis method is relatively easy and cost-effective, making it an attractive option for researchers.

Scientific Research Applications

5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a versatile building block for the synthesis of complex molecules. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases.

properties

CAS RN

57270-82-3

Product Name

5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H14N2O4/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3

InChI Key

UUDHIMNNYIEZJE-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC)C(=O)N(C1=O)C

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OC)C(=O)N(C1=O)C

Other CAS RN

57270-82-3

Origin of Product

United States

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